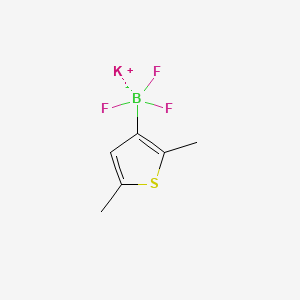

Potassium 2,5-dimethylthiophene-3-trifluoroborate

Description

Properties

IUPAC Name |

potassium;(2,5-dimethylthiophen-3-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BF3S.K/c1-4-3-6(5(2)11-4)7(8,9)10;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDFOHWZTTWDDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(SC(=C1)C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670593 | |

| Record name | Potassium (2,5-dimethylthiophen-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1294455-24-5 | |

| Record name | Potassium (2,5-dimethylthiophen-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1294455-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,5-dimethylthiophene-3-trifluoroborate can be synthesized through a palladium-catalyzed carbonylative Suzuki coupling reaction with benzyl halides in aqueous media . The reaction typically involves the use of palladium catalysts and specific reaction conditions to ensure the successful formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Potassium 2,5-dimethylthiophene-3-trifluoroborate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Aqueous Media: Often used as the reaction medium for these reactions.

Major Products Formed

The major products formed from reactions involving this compound are typically diarylethanones and other carbon-carbon bonded compounds .

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions

Potassium 2,5-dimethylthiophene-3-trifluoroborate is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions enable the formation of carbon-carbon bonds between aryl or alkenyl electrophiles and alkyl or aryl trifluoroborates. The compound's stability and ease of handling make it an excellent candidate for these transformations.

- Mechanism : The reaction typically involves the use of palladium catalysts (e.g., PdCl₂(dppf)) and bases (e.g., cesium carbonate) in a solvent system like THF/H₂O or toluene/H₂O. The trifluoroborate acts as a nucleophile, facilitating the transfer of alkyl groups to electrophiles.

- Case Study : A study demonstrated the successful cross-coupling of this compound with various aryl bromides, yielding high product yields under optimized conditions .

Medicinal Chemistry

2.1 Pharmacological Properties

Recent investigations into the pharmacological properties of this compound have revealed its potential as an analgesic agent. In vivo studies conducted on mice showed that the compound significantly reduced pain induced by acetic acid, suggesting its utility in pain management therapies.

- Mechanism of Action : The analgesic effect appears to involve α₂-adrenergic and serotonergic pathways, indicating a multifaceted mechanism that could be beneficial for developing new pain relief medications .

- Toxicological Studies : Toxicological assessments indicated that doses up to 100 mg/kg did not produce significant adverse effects on liver or kidney function in treated mice, highlighting its safety profile for further pharmacological exploration .

Material Science

3.1 Doping in Organic Electronics

This compound has been explored as a doping agent in organic electronic materials, particularly for enhancing hole injection and transport layers in organic light-emitting diodes (OLEDs).

- Application Methodology : The compound can be combined with ionic dopants to create improved hole transport layers that enhance device performance by increasing charge carrier mobility and overall efficiency .

Summary of Applications

Mechanism of Action

The mechanism of action of Potassium 2,5-dimethylthiophene-3-trifluoroborate primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Potassium 2,5-dimethylthiophene-3-trifluoroborate with three analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |

|---|---|---|---|---|---|

| This compound | 1294455-24-5 | C₆H₇BF₃KS | 218.09 | 95–97% | Methyl-substituted thiophene; high stability |

| Potassium thiophene-3-trifluoroborate | 192863-37-9 | C₄H₃BF₃KS | 190.03 | 97% | Unsubstituted thiophene; antinociceptive |

| Potassium (2,3-difluorobenzyl)trifluoroborate | N/A | C₇H₅BF₅K | 234.02 | 95% | Difluorobenzyl group; material science uses |

| Potassium 2,3-dimethylphenyltrifluoroborate | 1412414-17-5 | C₈H₉BF₃K | 212.06 | 95% | Aromatic phenyl core; agrochemical synthesis |

Key Observations:

- Electronic Effects : Electron-withdrawing trifluoroborate groups enhance electrophilicity, facilitating cross-coupling reactions. Difluorobenzyl derivatives (e.g., Potassium (2,3-difluorobenzyl)trifluoroborate) may exhibit distinct electronic profiles due to fluorine substituents .

Cross-Coupling Reactions

- This compound: Effective in synthesizing thiophene-containing polymers and heterocycles for optoelectronics. Methyl groups improve solubility in nonpolar solvents .

- Potassium (2,3-Difluorobenzyl)Trifluoroborate : Used in fluorinated drug candidates and agrochemicals due to its resistance to metabolic degradation .

Biological Activity

Potassium 2,5-dimethylthiophene-3-trifluoroborate (RBF3K) is a compound that has gained attention for its potential pharmacological and toxicological properties. This article explores the biological activity of RBF3K, focusing on its antinociceptive effects, toxicological profile, and potential applications in cancer treatment.

Chemical Structure and Properties

RBF3K is an organotrifluoroborate compound characterized by the presence of a thiophene ring. The thiophene structure contributes to its unique reactivity and biological properties. The trifluoroborate group enhances its solubility and stability in biological systems, making it a subject of interest in medicinal chemistry.

Antinociceptive Activity

A significant study evaluated the antinociceptive properties of RBF3K using murine models. Mice were administered varying doses of RBF3K (25, 50, and 100 mg/kg) orally, followed by assessment of pain response induced by acetic acid. The results indicated that RBF3K significantly reduced peritoneovisceral pain at doses starting from 5 mg/kg, suggesting its effectiveness as an analgesic agent. This effect was attributed to interactions with α2-adrenergic and serotonergic receptors, while no involvement of opioidergic receptors was noted .

Table 1: Antinociceptive Effects of RBF3K

| Dose (mg/kg) | Pain Reduction (%) |

|---|---|

| 5 | Significant |

| 10 | Significant |

| 25 | Significant |

| 50 | Significant |

| 100 | Significant |

Toxicological Profile

The toxicological investigation involved assessing the acute effects of RBF3K on liver and kidney functions in mice. Parameters measured included plasma levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), urea, and creatinine. The study found no significant differences between treated and control groups regarding these parameters, indicating that RBF3K does not exhibit acute toxicity at the tested doses .

Table 2: Toxicological Parameters in Mice

| Parameter | Control Group | RBF3K Group (100 mg/kg) |

|---|---|---|

| AST (U/L) | 45 | 44 |

| ALT (U/L) | 36 | 35 |

| Urea (mg/dL) | 20 | 19 |

| Creatinine (mg/dL) | 0.8 | 0.7 |

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to the thiophene structure. Specifically, derivatives of 2,5-dimethylthiophene have shown promising results as selective topoisomerase II inhibitors. These compounds exerted significant cytotoxic effects on various cancer cell lines including breast, colon, lung, and prostate cancers at low micromolar concentrations .

The anticancer activity is primarily attributed to the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. The interaction with this target disrupts cancer cell proliferation and induces apoptosis. Molecular docking studies have supported these findings by demonstrating favorable binding interactions between these compounds and the active site of topoisomerase II .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Potassium 2,5-dimethylthiophene-3-trifluoroborate, and what challenges exist in scaling up these reactions?

- Methodological Answer : The compound can be synthesized via SN2 displacement reactions using potassium bromomethyltrifluoroborate as a precursor. Scaling challenges include ensuring stoichiometric control (3 equivalents of alkoxides required) and purification difficulties due to low solubility of intermediates in organic solvents. Continuous Soxhlet extraction is recommended to isolate products in high purity and yield .

Q. How does the solubility profile of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The compound’s low solubility in water (4.4 g/L at 20°C) and polar solvents necessitates the use of polar aprotic solvents (e.g., THF or acetonitrile) or phase-transfer catalysts to enhance reactivity. Solubility limitations may reduce reaction efficiency, requiring optimized solvent mixtures or elevated temperatures .

Q. What safety protocols are critical for handling trifluoroborate salts in laboratory settings?

- Methodological Answer : Use gloves, eye protection, and moisture-controlled environments to prevent hydrolysis. Avoid contact with oxidizers and store at 0–6°C for stability. Refer to REACH regulations and SDS guidelines for disposal and emergency measures .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing the purity and structure of this compound, and how can data discrepancies be resolved?

- Methodological Answer :

- Techniques :

- NMR Spectroscopy : To confirm boron coordination and substituent positions.

- X-ray Crystallography : For resolving crystal structure ambiguities (see Supplementary Information in for methodology).

- Elemental Analysis : To verify stoichiometry and detect inorganic impurities.

- Data Reconciliation : Cross-validate results with multiple methods (e.g., HPLC for purity vs. NMR integration) and compare with published crystallographic data for related trifluoroborates .

Q. What in vivo toxicological profiles have been established for related trifluoroborate salts, and how can these inform safety protocols in preclinical studies?

- Methodological Answer : Acute toxicity studies on potassium thiophene-3-trifluoroborate (100 mg/kg, oral) in mice showed no significant hepatic or renal lipid peroxidation, normal aminotransferase activity, and no motor impairment. Researchers should conduct dose-escalation studies (1–100 mg/kg) and monitor biomarkers (creatinine, catalase activity) to establish safe thresholds .

Q. How do reaction conditions (solvent, temperature, catalyst) affect the efficiency of cross-coupling reactions involving this compound?

- Methodological Answer :

- Optimized Conditions :

| Parameter | Optimal Value |

|---|---|

| Solvent | THF or DMF |

| Temperature | 60–80°C |

| Catalyst | Pd(OAc)₂ with SPhos ligand |

| Base | Cs₂CO₃ |

- Key Considerations : Elevated temperatures improve solubility, while bulky ligands prevent β-hydride elimination. Monitor reaction progress via TLC and use Soxhlet extraction for product isolation .

Q. What mechanistic insights explain the role of α₂-adrenergic and serotonergic receptors in the antinociceptive effects of trifluoroborate derivatives?

- Methodological Answer : In vivo studies suggest that trifluoroborates modulate pain pathways via non-opioid receptors. Use receptor antagonists (e.g., yohimbine for α₂-adrenergic) in acetic acid-induced writhing assays to dissect pathways. Electrochemical or fluorescence-based binding assays can quantify receptor affinity .

Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.